molecular formula C9H8F2N2O2 B15263084 2-Cyclopropyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid

2-Cyclopropyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B15263084
M. Wt: 214.17 g/mol
InChI Key: GGZLOMHMEBRFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H8F2N2O2 It is a pyrimidine derivative, characterized by the presence of a cyclopropyl group and a difluoromethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and difluoromethyl ketone as starting materials. These reactants undergo a series of condensation and cyclization reactions to form the desired pyrimidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Cyclopropyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group.

    2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid: This compound contains two trifluoromethyl groups.

    4-(Difluoromethyl)pyrimidine-2-carboxylic acid: This compound has the difluoromethyl group at a different position on the pyrimidine ring.

Uniqueness

2-Cyclopropyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both a cyclopropyl group and a difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H8F2N2O2/c10-7(11)6-5(9(14)15)3-12-8(13-6)4-1-2-4/h3-4,7H,1-2H2,(H,14,15)

InChI Key

GGZLOMHMEBRFCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C(F)F)C(=O)O

Origin of Product

United States

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